
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique structural properties. This compound, with its specific substituents, exhibits distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations. Key steps include:
Chlorination: Introduction of a chlorine atom at the 2-position.
Amidation: Formation of the carboxamide group at the 10-position.
Thioether Formation: Attachment of the butylthioethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group.
Substitution: Nucleophilic substitution at the chlorine position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy-
- N-[2-(Diethylamino)ethyl]-10H-phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butylthioethyl group and the chlorine atom at the 2-position differentiates it from other phenothiazine derivatives, potentially leading to unique pharmacological activities and applications.
Properties
CAS No. |
53056-67-0 |
|---|---|
Molecular Formula |
C19H21ClN2OS2 |
Molecular Weight |
393.0 g/mol |
IUPAC Name |
N-(2-butylsulfanylethyl)-2-chlorophenothiazine-10-carboxamide |
InChI |
InChI=1S/C19H21ClN2OS2/c1-2-3-11-24-12-10-21-19(23)22-15-6-4-5-7-17(15)25-18-9-8-14(20)13-16(18)22/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |
InChI Key |
JFHSXZZGQVJROO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



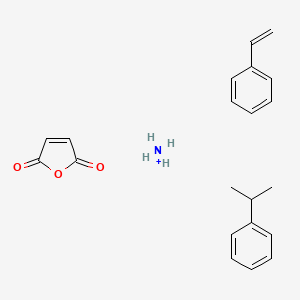

![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
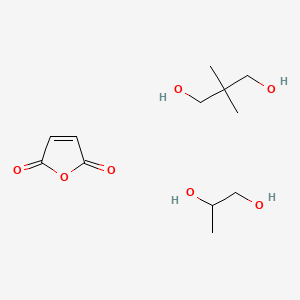
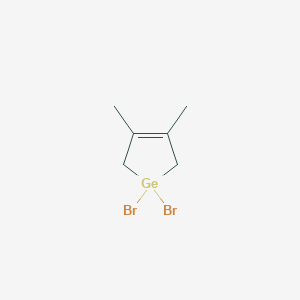
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
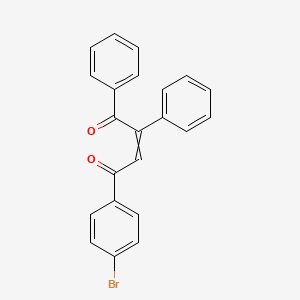



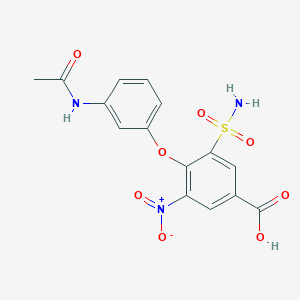
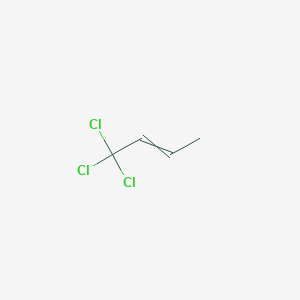
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
